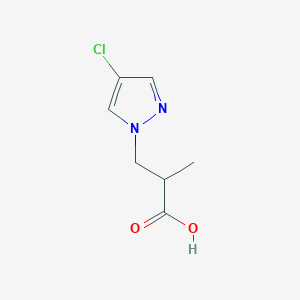

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

Description

Historical Development and Discovery Context

The historical foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who introduced the term "pyrazole" to identify this class of compounds in 1883. This foundational work established the nomenclature framework that continues to guide contemporary pyrazole research and classification systems. The synthetic methodology for pyrazole compounds was further advanced through the classical method developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane. This early synthetic approach demonstrated the fundamental reactivity patterns that characterize pyrazole ring formation and established the theoretical groundwork for subsequent developments in pyrazole derivative synthesis.

The evolution of pyrazole chemistry has encompassed multiple generations of synthetic methodologies, with the first synthesis of substituted pyrazoles accomplished in 1883 by Knorr and colleagues, who reacted beta-diketone compounds with hydrazine derivatives to generate regioisomeric products. This pioneering synthesis methodology demonstrated the versatility of pyrazole ring construction and provided the foundational understanding of regioselectivity issues that continue to influence contemporary synthetic strategies. The development of pyrazole-derived carboxylic acids, including compounds such as 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid, represents a natural progression from these early synthetic achievements toward more complex functionalized heterocyclic systems.

Contemporary research in pyrazole chemistry has expanded significantly beyond these historical foundations, encompassing diverse synthetic approaches including cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazine derivatives, which provides a simple and rapid approach to obtain polysubstituted pyrazoles. The development of specialized catalytic systems, such as nano-zinc oxide catalyzed protocols, has achieved excellent yields of up to 95 percent with shortened reaction times and simplified work-up procedures. These methodological advances have enabled the systematic exploration of pyrazole-derived carboxylic acids and their potential applications in pharmaceutical chemistry.

Position within Pyrazole-Derived Carboxylic Acids

The compound this compound occupies a distinctive position within the broader family of pyrazole-derived carboxylic acids, characterized by its specific structural features that combine pyrazole heterocyclic functionality with aliphatic carboxylic acid substitution. This compound exhibits the fundamental characteristics of pyrazole derivatives while incorporating additional functional complexity through its chlorinated pyrazole ring system and branched carboxylic acid chain. The molecular formula C7H9ClN2O2 and molecular weight of 188.61 grams per mole establish this compound as a moderately sized heterocyclic carboxylic acid with specific physicochemical properties that distinguish it from other pyrazole derivatives.

Within the classification system of pyrazole-derived carboxylic acids, this compound represents a specific structural motif that combines several important chemical features. The presence of the 4-chloro substitution pattern on the pyrazole ring introduces electronic and steric effects that can significantly influence the compound's reactivity and biological activity profiles. Research has demonstrated that pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess diverse pharmacological activities, with the presence of pyrazole nuclei in pharmacological agents of diverse therapeutic categories including celecoxib, rimonabant, and betazole proving the pharmacological potential of the pyrazole moiety.

The structural relationship between this compound and other pyrazole carboxylic acid derivatives can be understood through comparative analysis of substitution patterns and functional group arrangements. Related compounds in this chemical class include various pyrazole-3-carboxylic acid derivatives that have been synthesized and evaluated for antibacterial activities against both gram-positive and gram-negative bacteria. The specific positioning of the carboxylic acid functionality in the 2-methyl-propionic acid chain, rather than directly attached to the pyrazole ring, creates distinct pharmacokinetic and pharmacodynamic properties compared to direct pyrazole carboxylic acid attachments.

Nomenclature Systems and Chemical Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The compound's systematic name reflects the hierarchical naming approach that prioritizes the carboxylic acid functionality while maintaining clear identification of the pyrazole heterocyclic component and its substitution pattern. Alternative nomenclature systems recognize this compound through various systematic approaches, including the names 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid and 3-(4-chloropyrazol-1-yl)-2-methylpropanoic acid, which represent equivalent systematic descriptions with minor variations in formatting conventions.

The Chemical Abstracts Service registry number 957301-84-7 provides a unique identifier for this compound within chemical databases and literature systems. This registry number enables precise identification and differentiation from structurally related compounds and facilitates accurate literature searching and chemical procurement activities. The standardized molecular descriptors include the International Chemical Identifier string InChI=1S/C7H9ClN2O2/c1-5(7(11)12)3-10-4-6(8)2-9-10/h2,4-5H,3H2,1H3,(H,11,12) and the corresponding InChIKey KQFNSKFMSFIBEY-UHFFFAOYSA-N, which provide computational chemistry compatibility and enable automated chemical structure recognition.

The Simplified Molecular Input Line Entry System representation CC(CN1C=C(C=N1)Cl)C(=O)O provides a concise structural description that captures the complete connectivity pattern of the molecule. This notation system enables efficient computer-based chemical structure manipulation and facilitates integration with computational chemistry software platforms. The systematic classification of this compound within chemical taxonomy systems places it among the heterocyclic carboxylic acids, specifically within the pyrazole-containing subclass of five-membered nitrogen heterocycles with carboxylic acid functionality.

| Nomenclature System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-(4-chloropyrazol-1-yl)-2-methylpropanoic acid |

| Chemical Abstracts Service Registry Number | 957301-84-7 |

| Simplified Molecular Input Line Entry System | CC(CN1C=C(C=N1)Cl)C(=O)O |

| International Chemical Identifier Key | KQFNSKFMSFIBEY-UHFFFAOYSA-N |

| Molecular Formula | C7H9ClN2O2 |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual chemical properties to encompass its role as a representative example of functionalized pyrazole derivatives that demonstrate the versatility and potential of heterocyclic scaffolds in modern chemical research. Pyrazole derivatives have attracted considerable attention due to their interesting pharmacological properties, with this heterocycle being traceable in numerous well-established drugs belonging to different therapeutic categories. The specific structural features of this compound, including the 4-chloro substitution pattern and the 2-methylpropionic acid side chain, provide opportunities for structure-activity relationship studies that contribute to broader understanding of heterocyclic pharmacophore optimization.

Research investigations into pyrazole-derived compounds have demonstrated their utility across multiple scientific disciplines, including their applications as inhibitors of protein glycation, antibacterial agents, antifungal compounds, anticancer therapeutics, antidepressants, anti-inflammatory agents, anti-tuberculosis medications, antioxidants, and antiviral agents. The structural diversity achievable within the pyrazole framework, exemplified by compounds such as this compound, enables systematic exploration of chemical space and optimization of biological activity profiles through rational drug design approaches.

The synthetic accessibility of pyrazole derivatives through established methodologies, including the classical Knorr pyrazole synthesis involving hydrazine or its derivatives with 1,3-dicarbonyl compounds using acid catalysts, provides reliable pathways for generating structural analogs and conducting systematic structure-activity relationship studies. Contemporary synthetic developments have introduced additional methodological approaches, including nano-catalyzed protocols and specialized reaction conditions that enable efficient preparation of diverse pyrazole derivatives with excellent yields and simplified purification procedures.

Properties

IUPAC Name |

3-(4-chloropyrazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-5(7(11)12)3-10-4-6(8)2-9-10/h2,4-5H,3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFNSKFMSFIBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424511 | |

| Record name | 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957301-84-7 | |

| Record name | 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is commonly synthesized via cyclocondensation of 1,3-diketones or β-ketoesters with hydrazine derivatives. A notable method involves:

- Starting from 3-benzoylpropionic acid derivatives or their esters.

- Conversion of these intermediates into 1,3-diketones using acid chlorides or carbonyldiimidazole (CDI).

- Cyclization with hydrazine monohydrate to form the pyrazole ring.

This method allows for the introduction of various substituents on the pyrazole ring, including the 4-chloro group, by selecting appropriately substituted starting materials or reagents.

Alkylation and Side Chain Introduction

The 2-methyl-propionic acid moiety is introduced by alkylation of the pyrazole nitrogen (N1) with suitable alkyl halides such as methyl bromoacetate or tert-butyl bromoacetate, followed by deprotection or hydrolysis to yield the free acid.

Hydrolysis and Deprotection

Alternative Coupling Methods

Two main coupling strategies are employed for attaching amine or hydroxylamine derivatives to the acid or ester intermediates:

Functional Group Transformations

- Hydroxyl groups on intermediates can be converted into trichloroacetimidate or acetate leaving groups using trichloroacetonitrile or acetic anhydride, respectively.

- These activated intermediates undergo nucleophilic substitution with arenes or other nucleophiles in the presence of Lewis acids (e.g., trimethylsilyltrifluoromethanesulfonate) to form C–C bonds, enabling further structural diversification.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The pyrazole ring formation via 1,3-diketone cyclization with hydrazine is a robust and widely used method, allowing for diverse substitution patterns including the 4-chloro group.

- Alkylation of the pyrazole nitrogen is efficiently achieved under mild conditions with sodium hydride and alkyl halides, facilitating the introduction of the 2-methyl-propionic acid side chain after ester hydrolysis.

- Azide coupling methods for amide formation show higher yields and simpler workup compared to traditional DCC/NHS coupling, making them preferable for functionalization steps.

- Protecting group strategies are critical for successful synthesis, with tert-butyl esters and benzyl groups commonly used and removed under acidic or hydrogenation conditions.

- Activation of hydroxyl groups to trichloroacetimidates or acetates enables further structural modifications via C–C bond formation, expanding the chemical space of pyrazole derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies involving structural modifications of related compounds have shown promising results in inhibiting the proliferation of cancer cells, such as HCT-116 and HeLa cells, with some derivatives demonstrating IC50 values lower than standard chemotherapeutic agents like doxorubicin . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives have also been studied for their anti-inflammatory and analgesic effects. A series of compounds synthesized from pyrazole structures showed comparable efficacy to standard anti-inflammatory drugs such as Diclofenac and Pentazocin in various animal models . These effects are attributed to the modulation of inflammatory pathways, making them potential candidates for pain management therapies.

Antithrombotic Activity

Another significant application of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid is its potential use as an antithrombotic agent. Pyrazole derivatives have been identified as antagonists of P2Y receptors, which play a crucial role in platelet aggregation and thrombus formation. This property suggests their utility in treating thromboembolic disorders .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid involves its interaction with specific molecular targets and pathways. The chloro-pyrazole moiety can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Research Implications

The structural versatility of pyrazole-carboxylic acids allows for tailored modifications to optimize properties such as solubility, bioavailability, and target specificity. For instance:

Biological Activity

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the chloro group is significant as it can enhance the compound's biological activity through electronic effects and steric hindrance.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response.

Case Study: In Vivo Anti-inflammatory Activity

In a murine model of inflammation induced by carrageenan, treatment with this compound significantly reduced paw edema compared to control groups. The reduction in edema was associated with decreased levels of TNF-alpha and IL-6 in serum samples, indicating a systemic anti-inflammatory effect .

Anticancer Potential

Recent studies have also explored the anticancer potential of this compound. It has shown promise as an inhibitor of cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT-116 (Colon) | 15 | Induction of apoptosis | |

| HeLa (Cervical) | 11 | Cell cycle arrest | |

| MCF-7 (Breast) | 20 | Inhibition of HDAC |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The chloro-pyrazole moiety may inhibit enzymes involved in inflammatory pathways and modulate receptor activity linked to cancer cell survival and proliferation.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves coupling pyrazole derivatives with propionic acid precursors. For example, ester hydrolysis of ethyl 3-(4-chloropyrazol-1-yl)-2-methylpropionate (similar to Example 6 in ) under acidic or basic conditions yields the target compound. Key intermediates, such as pyrazole-ester derivatives, are characterized using / NMR to confirm substitution patterns and LC-MS/HPLC for purity (>95%) . Intermediates like 5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-4-pyrazol-carbonitrile (Example 6, ) are purified via column chromatography (hexane/ethyl acetate) and validated by spectral data .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR (400 MHz, DMSO-) identifies proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm, methyl groups at δ 2.0–2.6 ppm) .

- LC-MS/HRMS : Confirms molecular ion peaks (e.g., ESI-MS m/z 231.1 [M+H]) and isotopic patterns consistent with chlorine .

- HPLC : Quantifies purity (>97%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Standardize reaction parameters (e.g., tert-butyl nitrite and copper chloride in acetonitrile for diazotization, as in Example 6, ). Monitor reaction progress via TLC (silica gel, UV detection) and optimize stoichiometric ratios (e.g., 1:1.5 molar ratio of pyrazole to propionic acid derivative) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve molecular conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) refines the structure by assigning anisotropic displacement parameters and hydrogen bonding networks. For example, the pyrazole ring’s dihedral angle with the propionic acid moiety can be determined to assess planarity. Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) and refinement (R-factor < 0.05) ensure accuracy .

Q. What experimental strategies address contradictory data in metabolic stability studies?

- Methodological Answer :

- Chiral Inversion Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric conversion, as seen in ibuprofen metabolism ().

- Metabolite Identification : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-QTOF-MS for hydroxylated/carboxylated metabolites .

- pH Stability Profiling : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) and quantify degradation products using validated HPLC methods .

Q. How can researchers design assays to evaluate enzyme inhibitory activity (e.g., CYP26A1) for this compound?

- Methodological Answer :

- Microsomal Assays : Use recombinant CYP26A1 microsomes (e.g., MCF-7 cell line) with substrate analogs (e.g., retinoic acid). Measure IC via fluorescence quenching (λ=340 nm, λ=460 nm) .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to the enzyme’s active site, validated by mutagenesis (e.g., Ala-scanning of key residues) .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to oxidative (HO), thermal (40–80°C), and photolytic (ICH Q1B guidelines) stress. Monitor degradation via UPLC-PDA (e.g., 220–400 nm) .

- Buffer Compatibility Testing : Assess solubility and stability in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.